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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic moiety, has long been a privileged scaffold in

medicinal chemistry, most notably in the development of antiviral agents. When fused with a

pyrrolidine ring in a spirocyclic arrangement, a class of compounds known as adamantane

spiro-pyrrolidines emerges, demonstrating a compelling range of biological activities. This

guide provides a comprehensive comparison of the structure-activity relationships (SAR) of

these compounds, with a primary focus on their anti-influenza A virus properties, alongside an

exploration of their potential in other therapeutic areas such as trypanocidal and neurotropic

applications.

Antiviral Activity Against Influenza A Virus
Adamantane spiro-pyrrolidines have been extensively investigated for their ability to inhibit the

replication of the influenza A virus. Their mechanism of action is primarily attributed to the

blockade of the M2 proton channel, a crucial component in the viral uncoating process.

Comparative Analysis of Anti-Influenza A Activity
The antiviral potency of adamantane spiro-pyrrolidines is significantly influenced by

substitutions on both the pyrrolidine ring and its nitrogen atom. The following table summarizes

the in vitro activity of key analogues against various influenza A virus strains.
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Compoun
d ID

R1 (N-
substituti
on)

R2
(Pyrrolidi
ne
Substituti
on)

Virus
Strain

Assay
Activity
(IC50/MIC
)

Citation

1 H H A/H2N2
Plaque

Reduction

MIC: >10

µg/mL
[1]

2 CH3 H A/H2N2
Plaque

Reduction

MIC: 0.8

µg/mL
[1]

3 C2H5 H A/H2N2
Plaque

Reduction

MIC: 1.2

µg/mL
[1]

4 H 5-CH3 A/H2N2
Cytopathici

ty

IC50: 1.2

µM
[2]

5 CH3 5-CH3 A/H2N2
Cytopathici

ty

IC50: 0.9

µM
[2]

Amantadin

e
- - A/H2N2

Cytopathici

ty

IC50: 4.5

µM
[2]

Rimantadin

e
- - A/H2N2

Cytopathici

ty

IC50: 3.8

µM
[2]

Key SAR Observations for Antiviral Activity:

N-Alkylation: Small N-alkyl substituents, particularly a methyl group (Compound 2),

dramatically enhance antiviral activity compared to the unsubstituted analogue (Compound

1). This suggests that a degree of lipophilicity and specific steric bulk at this position are

favorable for M2 channel binding.

Pyrrolidine Ring Substitution: Methyl substitution on the pyrrolidine ring, especially at the 5-

position (Compound 4), leads to a significant increase in potency compared to the parent

compound and even surpasses the activity of amantadine.

Combined Substitutions: The combination of N-methylation and 5-methyl substitution on the

pyrrolidine ring (Compound 5) results in the most potent analogue in this series, highlighting
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a synergistic effect of these structural modifications.

Comparison with Other Influenza A Inhibitors
While adamantane spiro-pyrrolidines show promise, it is crucial to compare their potency with

established antiviral drugs that have different mechanisms of action, such as the

neuraminidase inhibitors oseltamivir and zanamivir. Direct comparative studies are limited;

however, by examining reported IC50 values from various studies, a general potency trend can

be inferred. Neuraminidase inhibitors generally exhibit much lower IC50 values, often in the low

nanomolar range, against a broader spectrum of influenza A and B strains. In contrast,

adamantanes are only effective against influenza A and are susceptible to resistance through

mutations in the M2 channel.

Mechanism of Action: M2 Proton Channel Inhibition
The antiviral activity of adamantane spiro-pyrrolidines against influenza A is mediated by their

interaction with the viral M2 protein. This protein forms a proton-selective ion channel that is

essential for the acidification of the virion interior, a critical step for the release of the viral

ribonucleoprotein (vRNP) complex into the cytoplasm of the host cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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